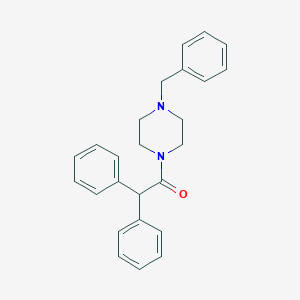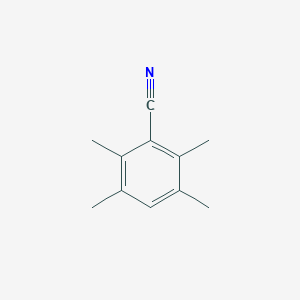
2,3,5,6-Tetramethylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetramethylbenzonitrile (TMBN) is an organic compound that is widely used in scientific research. It is a colorless liquid with a molecular formula of C11H13N and a molecular weight of 159.23 g/mol. TMBN is a versatile compound that has various applications in chemistry, biochemistry, and physiology.
Mécanisme D'action
2,3,5,6-Tetramethylbenzonitrile is a nitrile compound that has a strong electron-withdrawing group. It can act as a Lewis acid or a Brønsted acid in chemical reactions. 2,3,5,6-Tetramethylbenzonitrile can also act as a nucleophile in reactions that involve electrophilic aromatic substitution. The mechanism of action of 2,3,5,6-Tetramethylbenzonitrile depends on the specific reaction and the reactants involved.
Effets Biochimiques Et Physiologiques
2,3,5,6-Tetramethylbenzonitrile has been shown to have a variety of biochemical and physiological effects. It has been used as a stabilizer for proteins and enzymes, and it has been shown to improve the solubility of hydrophobic compounds. 2,3,5,6-Tetramethylbenzonitrile has also been shown to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2,3,5,6-Tetramethylbenzonitrile has several advantages for lab experiments. It is a versatile compound that can be used in a wide range of reactions. It is also relatively easy to synthesize and purify. However, 2,3,5,6-Tetramethylbenzonitrile has some limitations. It can be toxic in high concentrations, and it is not suitable for reactions that involve strong nucleophiles or bases.
Orientations Futures
There are several future directions for the use of 2,3,5,6-Tetramethylbenzonitrile in scientific research. One area of interest is the use of 2,3,5,6-Tetramethylbenzonitrile as a solvent for the synthesis of new pharmaceuticals. 2,3,5,6-Tetramethylbenzonitrile has been shown to improve the solubility and bioavailability of drugs, which could lead to the development of new treatments for various diseases. Another area of interest is the use of 2,3,5,6-Tetramethylbenzonitrile as a stabilizer for proteins and enzymes. 2,3,5,6-Tetramethylbenzonitrile has been shown to improve the stability of enzymes, which could lead to the development of more efficient biocatalysts. Finally, 2,3,5,6-Tetramethylbenzonitrile could be used in the development of new materials, such as polymers and coatings, due to its unique properties as a solvent and reagent.
Conclusion:
In conclusion, 2,3,5,6-Tetramethylbenzonitrile is a versatile compound that has various applications in scientific research. It is used in the synthesis of organic compounds, as a reagent in chemical reactions, and as a solvent for proteins and enzymes. 2,3,5,6-Tetramethylbenzonitrile has several advantages for lab experiments, but it also has some limitations. There are several future directions for the use of 2,3,5,6-Tetramethylbenzonitrile in scientific research, including the development of new pharmaceuticals, biocatalysts, and materials.
Méthodes De Synthèse
2,3,5,6-Tetramethylbenzonitrile can be synthesized by reacting 2,3,5,6-tetramethylbenzyl alcohol with thionyl chloride in the presence of a base. The reaction produces 2,3,5,6-Tetramethylbenzonitrile and hydrogen chloride gas. The yield of the reaction is typically high, and the product can be purified by distillation or recrystallization.
Applications De Recherche Scientifique
2,3,5,6-Tetramethylbenzonitrile is widely used in scientific research due to its unique properties. It is an excellent solvent for many organic compounds, and it has a high boiling point and low toxicity. 2,3,5,6-Tetramethylbenzonitrile is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic chemistry reactions, such as Friedel-Crafts acylation and alkylation.
Propriétés
Numéro CAS |
2571-53-1 |
|---|---|
Nom du produit |
2,3,5,6-Tetramethylbenzonitrile |
Formule moléculaire |
C11H13N |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
2,3,5,6-tetramethylbenzonitrile |
InChI |
InChI=1S/C11H13N/c1-7-5-8(2)10(4)11(6-12)9(7)3/h5H,1-4H3 |
Clé InChI |
AABLXRLWVSFCHG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)C#N)C)C |
SMILES canonique |
CC1=CC(=C(C(=C1C)C#N)C)C |
Autres numéros CAS |
2571-53-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



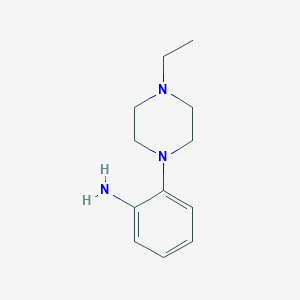
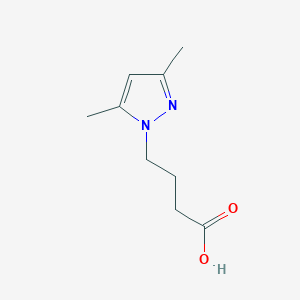
![3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid](/img/structure/B181112.png)
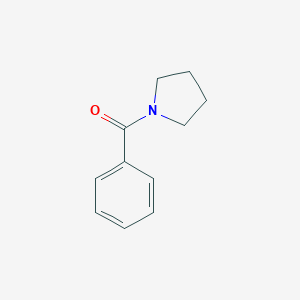
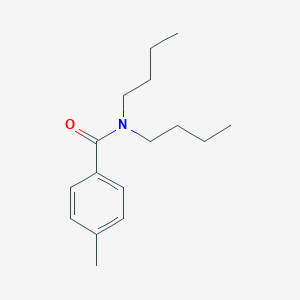
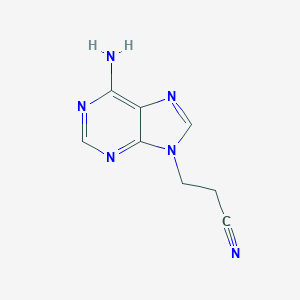
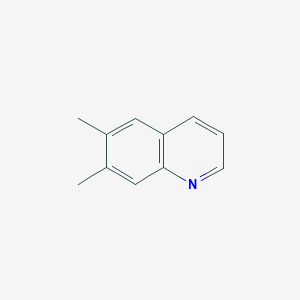
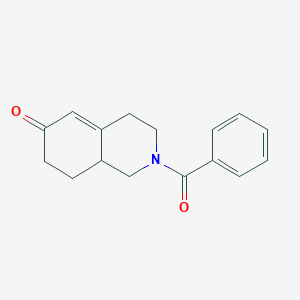
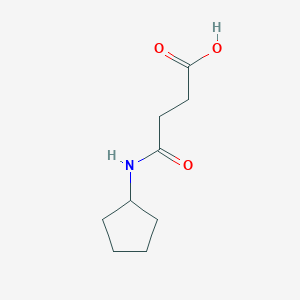
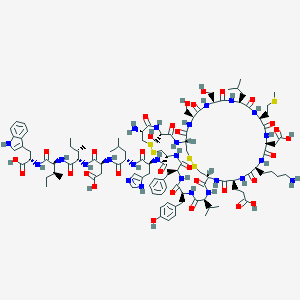
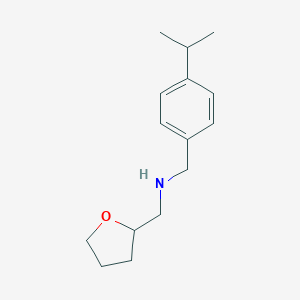

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide](/img/structure/B181134.png)
